molecular formula C9H11ClO5S B13013733 Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

Cat. No.: B13013733
M. Wt: 266.70 g/mol
InChI Key: CRYICWKAYYUUGE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is an organic compound with the molecular formula C10H11ClO5S This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate typically involves the reaction of 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid with methanol. This reaction is usually carried out under acidic conditions, using catalysts such as concentrated sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is conducted at elevated temperatures to ensure complete conversion of the carboxylic acid to the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate
  • Methyl 4-chloro-3-hydroxy-5-(ethylthio)thiophene-2-carboxylate
  • Methyl 4-chloro-3-hydroxy-5-(propylthio)thiophene-2-carboxylate

Uniqueness

Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and may influence its reactivity and biological activity compared to other similar thiophene derivatives .

Properties

Molecular Formula

C9H11ClO5S

Molecular Weight

266.70 g/mol

IUPAC Name

methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO5S/c1-13-3-4-15-9-5(10)6(11)7(16-9)8(12)14-2/h11H,3-4H2,1-2H3

InChI Key

CRYICWKAYYUUGE-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=C(S1)C(=O)OC)O)Cl

Origin of Product

United States

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